Acetic acid piperidin-4-yl ester trifluoro-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid piperidin-4-yl ester trifluoro-acetic acid is a chemical compound with the molecular formula C9H14F3NO4 and a molecular weight of 257.21 g/mol. This compound is known for its potential implications in various fields of research and industry, particularly due to its role as a TAAR1 agonist.
Preparation Methods
The synthesis of acetic acid piperidin-4-yl ester trifluoro-acetic acid involves several steps. One common method includes the reaction of piperidine with acetic anhydride to form piperidin-4-yl acetate. This intermediate is then reacted with trifluoroacetic acid to yield the final product . The reaction conditions typically involve the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst, which affords a series of enantiomerically enriched protected piperidines in good yields .
Chemical Reactions Analysis
Acetic acid piperidin-4-yl ester trifluoro-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid piperidin-4-yl ester trifluoro-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various piperidine derivatives, which are important in drug design and development.
Biology: The compound’s role as a TAAR1 agonist makes it valuable in studying the trace amine-associated receptor 1 (TAAR1) and its effects on biological systems.
Medicine: Piperidine derivatives, including this compound, are explored for their potential pharmacological activities, such as antiproliferative and antimicrobial properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals due to its versatile reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of acetic acid piperidin-4-yl ester trifluoro-acetic acid involves its interaction with molecular targets such as TAAR1. As a TAAR1 agonist, it binds to the receptor and activates it, leading to a cascade of intracellular signaling pathways. These pathways can influence various physiological processes, including neurotransmitter release and modulation of neuronal activity.
Comparison with Similar Compounds
Acetic acid piperidin-4-yl ester trifluoro-acetic acid can be compared with other piperidine derivatives, such as:
Piperidin-4-yl acetate: Lacks the trifluoroacetic acid moiety, resulting in different reactivity and biological activity.
Piperidin-4-yl trifluoroacetate: Similar structure but may have different pharmacological properties due to the absence of the acetic acid ester group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
piperidin-4-yl acetate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c1-6(9)10-7-2-4-8-5-3-7;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCWGHSVLMKOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCNCC1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655143 |
Source
|
Record name | Trifluoroacetic acid--piperidin-4-yl acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226085-15-0 |
Source
|
Record name | Trifluoroacetic acid--piperidin-4-yl acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.